![molecular formula C23H20N2O3 B2574950 1-(3-phenyl-2,1-benzisoxazol-5-yl)-1-ethanone O-(4-methoxybenzyl)oxime CAS No. 344275-77-0](/img/structure/B2574950.png)
1-(3-phenyl-2,1-benzisoxazol-5-yl)-1-ethanone O-(4-methoxybenzyl)oxime
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Description
1-(3-phenyl-2,1-benzisoxazol-5-yl)-1-ethanone O-(4-methoxybenzyl)oxime, also known as PBOX-15, is a novel small molecule compound that has gained attention in the scientific community due to its potential applications in cancer treatment.
Scientific Research Applications
Chemical Synthesis and Extraction
The synthesis and spectral data of related oxime compounds highlight their potential in chemical extraction processes, such as copper extraction from acidic solutions. These compounds demonstrate better extraction efficiency compared to other derivatives, indicating their importance in metallurgical and analytical chemistry (Krzyżanowska, Olszanowski, & Juskowiak, 1989).
Lignin Model Studies
Research into the degradation of lignin models using laccase-mediator systems can be related to efforts in understanding the chemical behavior of complex oximes. These studies provide insights into the breakdown of non-phenolic β-O-4 lignin substructures, offering a foundation for developing novel methods for lignin valorization and biomass conversion (Kawai et al., 2004).
Antitumor Activity
Investigations into oxime ethers containing different moieties have unveiled their potential cytotoxic effects against cancer cell lines. These findings suggest the possibility of designing new antitumor agents based on the structural modifications of oxime compounds, thereby contributing to chemotherapy and cancer research (Kosmalski et al., 2022).
Antioxidant Properties
The antioxidant activity of benzoin derivatives has been explored, indicating the influence of substituents and functional groups on their effectiveness. Such studies are crucial for developing new antioxidants that can be used in pharmaceuticals, food preservation, and the management of oxidative stress-related diseases (Thanuja et al., 2022).
properties
IUPAC Name |
(Z)-N-[(4-methoxyphenyl)methoxy]-1-(3-phenyl-2,1-benzoxazol-5-yl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-16(24-27-15-17-8-11-20(26-2)12-9-17)19-10-13-22-21(14-19)23(28-25-22)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3/b24-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCXFXZOKAHYEU-JLPGSUDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)OC)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OCC1=CC=C(C=C1)OC)/C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-phenyl-2,1-benzisoxazol-5-yl)-1-ethanone O-(4-methoxybenzyl)oxime |
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